molecular formula C11H22N2O4S B6178453 tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate CAS No. 2567503-77-7

tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate

Cat. No. B6178453
CAS RN: 2567503-77-7
M. Wt: 278.4
InChI Key:
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Description

Tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate (ESCB) is an organosulfur compound that has been widely studied in recent years due to its potential applications in various scientific research fields. This compound has been used in the synthesis of various compounds and has been used as a catalyst in various reactions. In addition, ESCB has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has been widely studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of various compounds, and as a ligand in coordination chemistry. In addition, tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has been studied for its potential applications in the fields of biochemistry and physiology. It has been used as an inhibitor of enzymes, as a stabilizer of proteins, and as a substrate for enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate is not fully understood. However, it is believed that the compound acts as a ligand in coordination chemistry, binding to metal ions and forming complexes. This binding is believed to be responsible for the inhibition of enzymes, stabilization of proteins, and enzyme-catalyzed reactions.
Biochemical and Physiological Effects
tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has been studied for its potential biochemical and physiological effects. It has been found to inhibit enzymes, stabilize proteins, and act as a substrate for enzyme-catalyzed reactions. In addition, tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has been found to have antioxidant and anti-inflammatory properties, as well as potential applications in cancer research.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has several advantages for use in laboratory experiments. It is relatively stable, easy to synthesize, and can be used as a catalyst in organic synthesis. In addition, tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has been found to have antioxidant and anti-inflammatory properties, as well as potential applications in cancer research. However, tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has some limitations for laboratory experiments, such as the need for precise control of the reaction conditions and the potential for the formation of toxic byproducts.

Future Directions

Tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate has potential applications in a variety of scientific research fields. Future research should focus on further elucidating the mechanism of action of tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate, as well as exploring its potential applications in biochemistry, physiology, and cancer research. In addition, further research should be conducted to identify new ways to synthesize tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate and to improve its stability and efficacy. Finally, further research should be conducted to identify new potential applications of tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate and to explore its potential toxicity.

Synthesis Methods

Tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl chloride and ethylsulfamoylcyclobutane in the presence of anhydrous potassium carbonate to form tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate. The second step involves the reaction of tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate with anhydrous potassium carbonate and a base to form the desired product. The reaction is shown below:

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate involves the reaction of tert-butyl carbamate with (1s,3s)-3-(ethylsulfamoyl)cyclobutanone in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "(1s,3s)-3-(ethylsulfamoyl)cyclobutanone", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent (e.g. dichloromethane) and add the base.", "Step 2: Add (1s,3s)-3-(ethylsulfamoyl)cyclobutanone to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2567503-77-7

Product Name

tert-butyl N-[(1s,3s)-3-(ethylsulfamoyl)cyclobutyl]carbamate

Molecular Formula

C11H22N2O4S

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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